molecular formula C15H14N2O2 B3015904 N-[Phenyl(pyridin-2-yl)methyl]oxirane-2-carboxamide CAS No. 2411289-16-0

N-[Phenyl(pyridin-2-yl)methyl]oxirane-2-carboxamide

Cat. No.: B3015904
CAS No.: 2411289-16-0
M. Wt: 254.289
InChI Key: VTSWSFYBAPQXRJ-UHFFFAOYSA-N
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Description

N-[Phenyl(pyridin-2-yl)methyl]oxirane-2-carboxamide is a compound that belongs to the class of pyridine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Phenyl(pyridin-2-yl)methyl]oxirane-2-carboxamide typically involves the reaction of a pyridine derivative with an epoxide. One common method includes the reaction of 2-aminopyridine with an α-bromoketone in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures . Another method involves the use of 2-cyanothioacetamide as a precursor, which reacts with various substituted aryl or heteryl amines to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-[Phenyl(pyridin-2-yl)methyl]oxirane-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxirane derivatives, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

N-[Phenyl(pyridin-2-yl)methyl]oxirane-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[Phenyl(pyridin-2-yl)methyl]oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)benzamide
  • 4-methyl-2-phenyl-N-(pyridin-2-yl)thiazole-5-carboxamide
  • Indole derivatives

Uniqueness

N-[Phenyl(pyridin-2-yl)methyl]oxirane-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyridine ring with an oxirane moiety allows it to participate in a wide range of chemical reactions and interact with various biological targets .

Properties

IUPAC Name

N-[phenyl(pyridin-2-yl)methyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c18-15(13-10-19-13)17-14(11-6-2-1-3-7-11)12-8-4-5-9-16-12/h1-9,13-14H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSWSFYBAPQXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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